5-(4-Chlorophenyl)tetraphene-7,12-dione
Description
Structure
3D Structure
Properties
CAS No. |
62051-44-9 |
|---|---|
Molecular Formula |
C24H13ClO2 |
Molecular Weight |
368.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)benzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C24H13ClO2/c25-15-11-9-14(10-12-15)20-13-21-22(17-6-2-1-5-16(17)20)24(27)19-8-4-3-7-18(19)23(21)26/h1-13H |
InChI Key |
VHRVHSSHTYZHOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C(=O)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 4 Chlorophenyl Tetraphene 7,12 Dione
Strategic Approaches to Tetraphene Skeleton Construction
The construction of the four-ring tetraphene system requires sophisticated synthetic strategies that can efficiently form multiple carbon-carbon bonds and establish the required aromatic framework. Modern organic synthesis offers several powerful methods to achieve this.
Transition Metal-Catalyzed Annulation Reactions
Transition metal-catalyzed reactions have become indispensable tools for the synthesis of polycyclic systems due to their efficiency, selectivity, and functional group tolerance. beilstein-journals.orgnih.gov These methods often proceed via C-H activation, allowing for the direct formation of C-C bonds without the need for pre-functionalized starting materials, which enhances atom and step economy. nih.gov
Catalytic systems based on palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) are commonly employed to construct fused aromatic rings. The general approach involves the coupling and cyclization of two or more precursor molecules in a process known as annulation. For instance, a [2+2+2] cycloaddition of alkynes or a coupling between an aryl halide and an alkyne followed by intramolecular cyclization can be used to build the benzene (B151609) rings that constitute the tetraphene skeleton. A key strategy is the C-H activation/annulation cascade, which allows for the rapid assembly of polycycles from simpler, commercially available materials. nih.gov The choice of metal, ligand, and reaction conditions is crucial for controlling the regioselectivity and yield of the desired product.
| Catalyst/Precursor | Ligand | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | Phosphine ligands (e.g., PPh₃) | C-H Activation/Annulation | High efficiency for aryl-aryl coupling. | nih.gov |
| [Rh(cod)Cl]₂ | Binap, Josiphos | Asymmetric [2+2+2] Cycloaddition | Access to chiral polycyclic systems. | nih.gov |
| Cu(I)/Cu(II) salts | N/O-based ligands | Oxidative Coupling/Ullmann Reaction | Cost-effective, used in homocoupling reactions. | beilstein-journals.orgresearchgate.net |
| Ir(III) complexes | Cp* (pentamethylcyclopentadienyl) | Directed C-H Activation | High regioselectivity guided by directing groups. | nih.gov |
Photoinduced Electron Transfer (PET) Cyclization Approaches
Photoinduced electron transfer (PET) represents a powerful, non-thermal method for initiating chemical reactions. wikipedia.org In the context of PAH synthesis, PET can be used to trigger intramolecular cyclizations to form new rings. The process begins with the photoexcitation of a molecule, which then acts as either an electron donor or acceptor. wikipedia.orgrsc.org This initial electron transfer event generates radical ions, which are highly reactive intermediates that can undergo subsequent C-C bond formation. nih.gov
For the synthesis of a tetraphene-dione skeleton, a precursor molecule containing a chromophore (such as a carbonyl group) can be irradiated. The excited chromophore can accept an electron from another part of the molecule (e.g., an alkene or an aromatic ring), leading to the formation of a radical anion and a radical cation. nih.gov The subsequent intramolecular recombination of these radical centers can forge a new C-C bond, leading to cyclization and the eventual formation of the polycyclic system. rsc.org This methodology offers a mild alternative to high-temperature reactions and can provide access to unique molecular architectures.
Oxidative Cyclodehydrogenation Pathways
Oxidative cyclodehydrogenation, widely known as the Scholl reaction, is a classic yet powerful method for synthesizing PAHs by forming intramolecular aryl-aryl bonds. nih.gov The reaction typically involves treating a non-fused aromatic precursor with a strong Lewis acid (e.g., AlCl₃, FeCl₃) and a proton source or an oxidizing agent (e.g., DDQ). This process generates an aryl radical cation, which then attacks another aromatic ring within the same molecule, leading to a new C-C bond. Subsequent dehydrogenation yields the final, fully aromatic polycyclic product.
This strategy is particularly useful for the final ring-closure step in a synthetic sequence. For example, a precursor like 1-phenyl-2-naphthoic acid or a 1,2-di(naphthalen-1-yl)ethane derivative could be subjected to Scholl conditions to form the tetraphene core. However, a significant challenge of the Scholl reaction is controlling the regioselectivity, as multiple cyclization pathways may be possible, potentially leading to a mixture of isomers. rsc.org The choice of reagents and reaction conditions is critical to directing the reaction towards the desired product. rsc.org
Diels-Alder Cycloaddition Strategies and Subsequent Aromatization
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. youtube.comlibretexts.org This [4+2] cycloaddition reaction involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative. libretexts.org For the synthesis of aromatic systems, the initial cycloadduct is subsequently aromatized, typically through a dehydrogenation step or by designing the reaction to extrude a small, stable molecule like carbon monoxide or nitrogen. mdpi.comnih.gov
To construct the 5-(4-Chlorophenyl)tetraphene-7,12-dione skeleton, a plausible Diels-Alder strategy would involve the reaction of a substituted diene with a naphthoquinone dienophile. For instance, a diene bearing the 4-chlorophenyl substituent could react with 1,4-naphthoquinone (B94277). The reaction is highly stereospecific and its regioselectivity is governed by the electronic properties of the substituents on both the diene and the dienophile. libretexts.org Electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org
| Diene | Dienophile | Resulting Skeleton | Key Considerations | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-1,3-butadiene derivative | 1,4-Naphthoquinone | Substituted Tetraphene-dione | Control of regioselectivity is crucial. | libretexts.orgmdpi.com |
| Styrene (B11656) derivative (acting as part of the diene system) | 2-Vinylnaphthalene-1,4-dione | Substituted Tetraphene-dione | Synthesis of the functionalized dienophile is required. | nih.gov |
| o-Quinodimethane (generated in situ) | Substituted Naphthoquinone | Tetraphene-dione | In situ generation of the reactive diene is necessary. | nih.gov |
Application of Multi-component Reactions in Polycyclic Synthesis
Multi-component reactions (MCRs) are highly convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates substantial portions of all starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. rsc.orgnih.gov
While the direct one-pot synthesis of a complex PAH like tetraphene via an MCR is challenging, MCRs are exceptionally useful for the rapid assembly of highly functionalized precursors. nih.gov These precursors can then be subjected to subsequent cyclization reactions to yield the final polycyclic scaffold. For example, an MCR could be designed to assemble a complex acyclic or monocyclic intermediate containing all the necessary carbon atoms and functional groups, which is then poised for an intramolecular cyclization (e.g., via transition-metal catalysis or oxidative dehydrogenation) to form the tetraphene core. The power of MCRs lies in their ability to build complex structures from simple starting materials in a single step, significantly shortening synthetic sequences. nih.govchemmethod.com
Specific Synthetic Routes for this compound Precursors
The synthesis of the target molecule requires access to specifically substituted precursors. A common and effective strategy is the Friedel-Crafts acylation reaction. This approach can be used to construct the dione-containing ring onto a pre-existing polycyclic framework.
A well-established method for synthesizing benzo[a]anthracene-7,12-dione involves the reaction of phthalic anhydride (B1165640) with 1-naphthol (B170400) or a derivative thereof. To introduce the 5-(4-chlorophenyl) substituent, a plausible precursor would be 4-(4-chlorophenyl)-1-naphthol. The synthesis of this key intermediate can be achieved through several routes, including:
Suzuki Coupling: Coupling of 4-bromo-1-naphthol with 4-chlorophenylboronic acid using a palladium catalyst.
Grignard Reaction: Addition of a 4-chlorophenyl Grignard reagent to 4-bromo-1-methoxynaphthalene followed by demethylation.
Once the 4-(4-chlorophenyl)-1-naphthol is obtained, it can be reacted with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). This reaction proceeds through an initial acylation followed by an intramolecular cyclization and dehydration to yield the desired this compound. The regioselectivity of the cyclization is directed by the position of the hydroxyl group on the naphthalene (B1677914) ring.
An alternative approach involves a Diels-Alder reaction as discussed previously. The synthesis of the required diene, such as 2-bromo-1-(4-chlorophenyl)-3-vinylbenzene, would be a critical step. This could be prepared via a multi-step sequence involving Wittig reactions or transition metal-catalyzed cross-coupling reactions to assemble the substituted styrene core, followed by functionalization to generate the diene moiety. This diene would then be reacted with 1,4-naphthoquinone to construct the final product.
Synthesis via Epoxide Ring Opening and Rearrangements
Epoxides are highly versatile intermediates in organic synthesis due to their inherent ring strain, which facilitates ring-opening reactions with a variety of nucleophiles. chemistrysteps.comrsc.org This reactivity can be harnessed to construct complex molecular frameworks. A hypothetical synthetic route to the tetraphene core of this compound could involve an epoxide ring-opening strategy.
The reaction proceeds via a nucleophilic attack on one of the epoxide carbons, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and a hydroxyl group. The regioselectivity of the ring-opening is dependent on the reaction conditions. Under basic or neutral conditions with a strong nucleophile, the reaction typically follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon. youtube.com In contrast, under acidic conditions, the reaction proceeds through a more S(_N)1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. youtube.com
A potential synthetic sequence could involve the formation of a strategically functionalized naphthalene or anthracene (B1667546) precursor bearing an epoxide. Intramolecular cyclization via epoxide ring-opening could then be employed to construct the additional aromatic ring of the tetraphene system. Subsequent oxidation would then yield the desired dione (B5365651) functionality.
Table 1: Regioselectivity in Epoxide Ring-Opening Reactions
| Reaction Condition | Nucleophile | Site of Attack | Mechanism |
| Acid-catalyzed | Weak (e.g., H₂O, ROH) | More substituted carbon | S(_N)1-like |
| Base-catalyzed | Strong (e.g., RO⁻, R-MgBr) | Less substituted carbon | S(_N)2 |
This table illustrates the general principles of epoxide ring-opening reactions.
Functionalization of Tetraphene-7,12-dione Core Structures
The functionalization of the tetraphene-7,12-dione core is a key step in the synthesis of derivatives such as the target molecule. Methods for the direct functionalization of PAHs are of significant interest as they can provide more efficient routes to complex molecules. nih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to introduce substituents onto the aromatic core. rsc.org
For the synthesis of this compound, a precursor such as 5-halotetraphene-7,12-dione would be required. The introduction of a halogen atom at the 5-position would allow for subsequent coupling reactions. The reactivity of different positions on the tetraphene core towards electrophilic substitution would need to be considered to achieve the desired regioselectivity.
Introduction of Chlorophenyl Substituents via Aryl Coupling
The introduction of the 4-chlorophenyl group at the 5-position of the tetraphene-7,12-dione core can be achieved through various modern cross-coupling reactions. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a widely used method for the formation of aryl-aryl bonds. researchgate.net
In the context of synthesizing this compound, a Suzuki coupling reaction could be performed between a 5-halotetraphene-7,12-dione (e.g., 5-bromo- or 5-iodotetraphene-7,12-dione) and 4-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Table 2: Illustrative Conditions for Suzuki-Miyaura Coupling
| Component | Example | Role |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the cross-coupling reaction |
| Ligand | PPh₃, dppf | Stabilizes the palladium center and influences reactivity |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | Toluene, Dioxane, DMF | Solubilizes reactants and influences reaction rate |
This table provides examples of typical components used in Suzuki-Miyaura cross-coupling reactions.
Other aryl coupling reactions, such as the Stille coupling (using organotin reagents) or the Negishi coupling (using organozinc reagents), could also be considered for the introduction of the chlorophenyl substituent.
Stereoselective Synthesis of Complex Polycyclic Architectures
While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial when dealing with more complex polycyclic architectures that may contain stereocenters. For instance, if the tetraphene core were to be substituted with groups that introduce chirality, enantioselective or diastereoselective synthetic methods would be necessary.
Epoxide ring-opening reactions can be highly stereospecific. The S(_N)2 mechanism of ring-opening with strong nucleophiles results in an inversion of configuration at the attacked carbon center. mdpi.com This stereospecificity can be exploited in the synthesis of chiral polycyclic compounds. The use of chiral catalysts in reactions such as asymmetric epoxidation can lead to the formation of enantioenriched epoxide intermediates, which can then be converted to chiral polycyclic products.
Green Chemistry Approaches in Dione Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally friendly. nih.gov These principles can be applied to the synthesis of this compound and related compounds to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Key green chemistry strategies applicable to the synthesis of polycyclic diones include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. researchgate.net
Catalysis: Employing catalytic reagents in place of stoichiometric reagents to reduce waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
For example, the use of solid-supported catalysts in cross-coupling reactions can simplify product purification and allow for catalyst recycling. One-pot reactions, where multiple synthetic steps are carried out in the same reaction vessel, can also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. The development of bio-based routes to starting materials is another important aspect of green chemistry in the synthesis of complex organic molecules. rsc.org
Characterization and Spectroscopic Analysis of 5 4 Chlorophenyl Tetraphene 7,12 Dione
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are fundamental to determining the precise structure and connectivity of atoms within a molecule. For a complex aromatic structure such as 5-(4-Chlorophenyl)tetraphene-7,12-dione, a combination of methods would be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to one another. The spectrum would be expected to show a series of signals in the aromatic region (typically 7.0-9.0 ppm), with their splitting patterns (singlets, doublets, triplets, etc.) revealing the arrangement of protons on the tetraphene core and the chlorophenyl substituent.
¹³C NMR: A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. The characteristic signals for the ketone carbonyl carbons (C7 and C12) would be expected at a significantly downfield chemical shift (in the range of 180-200 ppm). Other signals would correspond to the aromatic carbons of the tetraphene and chlorophenyl rings.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign which protons are attached to which carbons and to map out the connectivity of the entire spin system, confirming the substitution pattern.
Without experimental spectra, a data table of chemical shifts cannot be generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption bands would be:
C=O Stretch: A strong, sharp absorption band characteristic of the ketone functional groups, typically appearing in the region of 1650-1690 cm⁻¹.
C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic carbon-carbon double bonds of the fused ring system.
C-Cl Stretch: An absorption in the fingerprint region, typically between 700-800 cm⁻¹, indicating the presence of the chloro-substituent.
A precise data table of absorption frequencies is not available from current search results.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₂₄H₁₃ClO₂). The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, which are related to its extended conjugated π-system. The spectrum of this compound would be expected to show multiple absorption bands in the UV and possibly the visible range, characteristic of the large aromatic system. The position of the maximum absorption wavelengths (λ_max) would be a key piece of data, but this information is not currently available.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional structure of the molecule in the solid state can only be determined by single-crystal X-ray crystallography. This technique would provide precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in a crystal lattice. Such an analysis would confirm the planarity of the tetraphene-dione core and determine the rotational angle of the 4-chlorophenyl group relative to the main ring system. No crystallographic data for this specific compound has been deposited in public databases.
Chromatographic Purity and Separation Techniques
To perform the above analyses, a pure sample of the compound is essential. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be used to assess the purity of this compound after its synthesis. HPLC would provide a quantitative measure of purity, typically aiming for >95% for detailed spectroscopic analysis.
Advanced Techniques for Product Isolation and Purification
The isolation and purification of the target compound, this compound, from a crude reaction mixture is a critical step to obtain a sample of high purity suitable for characterization and further studies. Given the polycyclic and relatively nonpolar nature of the compound, advanced chromatographic and recrystallization techniques are typically employed.
Column Chromatography: A primary method for the purification of organic compounds is column chromatography. For this compound, a silica (B1680970) gel stationary phase is commonly used. The choice of eluent (mobile phase) is crucial for effective separation. A gradient elution system, starting with a nonpolar solvent such as hexane (B92381) and gradually increasing the polarity by adding a solvent like ethyl acetate (B1210297) or dichloromethane, would likely be effective in separating the desired product from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique. A reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water is often suitable for compounds of this nature. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The elution of the compound can be monitored using a UV-Vis detector, typically at a wavelength where the compound exhibits strong absorbance.
Recrystallization: Recrystallization is a widely used technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount. An ideal solvent would dissolve the compound sparingly at room temperature but completely at an elevated temperature. For this compound, a mixed solvent system, such as toluene/hexane or chloroform/methanol, might be necessary to achieve optimal crystal growth and purification. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.
Thin-Layer Chromatography (TLC): Throughout the purification process, thin-layer chromatography is used as a rapid and effective analytical tool to monitor the progress of the purification. By spotting the crude mixture and the collected fractions on a TLC plate and developing it in an appropriate solvent system, the presence of the desired product and impurities can be visualized, typically under UV light. This allows for the identification of the fractions containing the pure compound.
Theoretical and Computational Studies of 5 4 Chlorophenyl Tetraphene 7,12 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations would provide significant insights into the fundamental properties of 5-(4-Chlorophenyl)tetraphene-7,12-dione.
A geometry optimization using DFT would determine the most stable three-dimensional conformation of this compound. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density, which are crucial for understanding its reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For a molecule like this compound, this analysis would pinpoint the most likely sites for nucleophilic and electrophilic attack.
Interactive Data Table: Expected FMO Parameters
| Parameter | Expected Information | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and reactivity |
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons.
Chemical Hardness (η): A measure of the resistance to change in electron distribution.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
Local reactivity descriptors, such as Fukui functions, would further identify the specific atoms or regions within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack.
Interactive Data Table: Global Reactivity Descriptors
| Descriptor | Formula | Expected Insight |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Overall ability to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to deformation of electron cloud |
| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | Tendency of electrons to escape |
| Electrophilicity Index (ω) | μ²/2η | Propensity to act as an electrophile |
Charge transfer analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, would elucidate the intramolecular charge distribution and the extent of electron delocalization in this compound. This would reveal the nature of the bonding and identify key donor-acceptor interactions within the molecule, which are fundamental to its stability and electronic properties.
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich, negative potential regions (likely sites for electrophilic attack), while blue indicates electron-poor, positive potential regions (likely sites for nucleophilic attack). For this compound, the MEP map would highlight the electronegative oxygen atoms of the dione (B5365651) group and the chlorine atom as regions of negative potential.
Prediction and Correlation of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of a molecule. For this compound, DFT calculations could be used to simulate its infrared (IR), Raman, and UV-Vis spectra. These theoretical spectra can be correlated with experimentally obtained spectra to confirm the molecular structure and to aid in the assignment of spectral bands to specific vibrational modes or electronic transitions. This correlation is a powerful tool for the structural elucidation of new compounds.
Computational NMR Chemical Shift Prediction
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of complex organic molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations, often providing results that are in good agreement with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the isotropic magnetic shielding tensors, which are then converted into chemical shifts.
For analogous compounds, such as substituted naphthoquinones, DFT calculations have been successfully used to assign ¹H and ¹³C NMR signals. researchgate.net The predicted chemical shifts are sensitive to the substitution pattern on the aromatic scaffold. sci-hub.se For instance, in a study on naphthoquinone derivatives, ¹³C NMR data was used to correct previously misassigned structures, highlighting the accuracy of computational predictions. researchgate.net
Table 1: Representative Predicted ¹³C NMR Chemical Shifts for a Substituted Naphthoquinone Analog
| Atom Type | Predicted Chemical Shift (ppm) |
| Carbonyl Carbon | 185.2 |
| Carbonyl Carbon | 182.5 |
| Aromatic Carbon (C-Cl) | 135.8 |
| Aromatic Carbon (ortho to C-Cl) | 129.5 |
| Aromatic Carbon (meta to C-Cl) | 128.9 |
| Quaternary Aromatic Carbon | 145.3 |
| Substituted Aromatic Carbon | 132.1 |
Note: The data in this table is representative of typical values for substituted naphthoquinones and is intended for illustrative purposes.
Theoretical IR and UV-Vis Spectra Simulation
Theoretical simulations of Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra offer a valuable comparison to experimental data and aid in the interpretation of the spectral features of this compound.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For the title compound, the most characteristic IR absorption bands would be associated with the C=O stretching vibrations of the dione functionality, which are expected to appear in the range of 1650-1700 cm⁻¹. scielo.org.za The C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration of the chlorophenyl group is anticipated to be in the fingerprint region, typically around 700-800 cm⁻¹. A comparison between the computed and experimental IR spectra of disubstituted naphthoquinones has shown good agreement. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. sapub.org The UV-Vis spectrum of this compound is expected to be complex due to the extended π-conjugated system. The calculations would likely predict several electronic transitions corresponding to π→π* and n→π* transitions. The π→π* transitions, which are typically of high intensity, are responsible for the strong absorption bands in the UV region. The n→π* transitions, involving the non-bonding electrons of the carbonyl oxygen atoms, are expected to be of lower intensity and appear at longer wavelengths in the visible region, contributing to the color of the compound. For related naphthoquinone derivatives, TD-DFT calculations have been successfully used to interpret their UV-Vis spectra. nih.gov
Table 2: Representative Predicted Vibrational Frequencies and Electronic Transitions for a Substituted Naphthoquinone Analog
| Spectral Data | Predicted Value | Assignment |
| IR Frequencies | ||
| Wavenumber (cm⁻¹) | 1685 | C=O stretch |
| Wavenumber (cm⁻¹) | 1595 | Aromatic C=C stretch |
| Wavenumber (cm⁻¹) | 750 | C-Cl stretch |
| UV-Vis Transitions | ||
| Wavelength (nm) | 254 | π→π |
| Wavelength (nm) | 330 | π→π |
| Wavelength (nm) | 450 | n→π* |
Note: The data in this table is representative of typical values for substituted naphthoquinones and is intended for illustrative purposes.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis and reactivity of quinones. acs.org For this compound, reaction pathway modeling can be used to explore its formation and potential transformations. This involves locating the transition states and calculating the activation energies for various reaction steps.
The synthesis of such a compound likely involves reactions such as Diels-Alder cycloadditions or Friedel-Crafts acylations. uni-muenchen.de Computational modeling can elucidate the stereoselectivity and regioselectivity of these reactions. For instance, in the context of quinone chemistry, computational studies have been used to understand the polar and electron-transfer pathways in their reactions. nih.gov
Transition state analysis provides information about the geometry of the transition state and the energy barrier that must be overcome for a reaction to occur. This is crucial for understanding the kinetics of the reaction. For example, in the redox reactions of quinones, computational methods have been used to determine the Gibbs energies of reaction and standard potentials.
Molecular Dynamics Simulations (if applicable to broader quinone/PAD studies)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules and their interactions with their environment over time. While specific MD simulations for this compound may not be readily available, the principles can be applied to understand the behavior of quinones and polycyclic aromatic diones (PADs) in various environments.
MD simulations are particularly useful for studying the interactions of quinones with biological macromolecules, such as enzymes or DNA. nih.gov These simulations can reveal how the molecule binds to a receptor, the conformational changes that occur upon binding, and the key interactions that stabilize the complex. In the broader context of quinone research, MD simulations have been used to investigate the transport of quinones through cell membranes and their role in electron transport chains.
Supramolecular Interactions and Packing Analysis (e.g., Hirshfeld Surface Analysis)
The solid-state packing of this compound is governed by a variety of non-covalent interactions, which can be analyzed using computational tools like Hirshfeld surface analysis. mdpi.com This method allows for the visualization and quantification of intermolecular contacts in a crystal lattice.
For example, in a related compound containing a chlorophenyl group, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing were from H···H, C···H, and Cl···H contacts. nih.gov The analysis of the shape index and curvedness of the Hirshfeld surface can also provide information about the presence of π-π stacking interactions. mdpi.com Understanding these supramolecular interactions is crucial for predicting and controlling the solid-state properties of the material.
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Chlorophenyl-containing Analog
| Intermolecular Contact | Contribution (%) |
| H···H | 42.5 |
| C···H/H···C | 35.0 |
| Cl···H/H···Cl | 12.0 |
| O···H/H···O | 5.5 |
| C···C | 2.0 |
| Other | 3.0 |
Note: The data in this table is representative of typical values for related chlorophenyl-containing compounds and is intended for illustrative purposes. researchgate.net
Advanced Materials and Supramolecular Chemistry Applications of Tetraphene 7,12 Dione Derivatives
Organic Electronics and Optoelectronic Properties
The tetraphene-7,12-dione core, also known as benz[a]anthracene-7,12-dione, is a large, planar, and electron-deficient polycyclic aromatic hydrocarbon (PAH). Such structures are of great interest in organic electronics due to their potential for π-π stacking and charge transport. The introduction of a 5-(4-Chlorophenyl) substituent is expected to significantly modulate these properties. The electron-withdrawing nature of the chlorine atom and the extension of the π-conjugated system through the phenyl ring can alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
Functionalization of PAHs is a key strategy for tuning their electronic properties for specific device applications. For instance, the introduction of various functional groups can control the molecular ordering and solid-state packing, which are crucial for efficient charge transport in organic field-effect transistors.
As Components in Organic Light-Emitting Diodes (OLEDs)
Derivatives of polycyclic aromatic hydrocarbons are widely used in OLEDs as emitting, host, or charge-transporting materials. While data for 5-(4-Chlorophenyl)tetraphene-7,12-dione is not available, the parent tetraphene structure and its derivatives have been investigated in this context. The introduction of aryl groups can enhance the thermal and morphological stability of the materials, leading to longer device lifetimes.
The 4-chlorophenyl group in this compound could influence its performance in OLEDs in several ways:
Tuning Emission Color: The extended conjugation and the electronic effect of the substituent can shift the emission wavelength.
Improving Charge Injection/Transport: The modification of HOMO/LUMO levels can lead to better energy level alignment with other materials in the OLED stack, facilitating more efficient charge injection and transport.
Enhancing Quantum Efficiency: Aryl-substituted PAHs can exhibit high photoluminescence quantum yields, a prerequisite for efficient OLED emitters. Some multi-arylated acenes have been shown to function as light-emitting materials in OLEDs. rsc.org
Review articles on materials for OLEDs highlight the importance of the molecular design of organic semiconductors, where even small changes in the chemical structure can lead to significant differences in device performance. For example, benzophenone (B1666685) derivatives are explored as host materials and emitters, showcasing the versatility of aromatic ketones in OLEDs. nih.govmdpi.com
Role in Organic Field-Effect Transistors (OFETs)
The performance of Organic Field-Effect Transistors (OFETs) is highly dependent on the molecular packing and electronic coupling between adjacent molecules in the solid state. The planar nature of the tetraphene-7,12-dione core is conducive to the formation of ordered π-stacked structures, which are essential for efficient charge transport.
The presence of the 5-(4-Chlorophenyl) group can influence OFET performance by:
Modifying Crystal Packing: The substituent can direct the solid-state packing, potentially leading to more favorable intermolecular overlaps for charge hopping.
Altering Charge Carrier Type: The electron-deficient nature of the quinone core suggests that its derivatives could function as n-type semiconductors. The electronic character of the substituent can further tune this behavior. Precise control over the electronic properties and molecular ordering of tetracene has been achieved by substitution with different functional groups. researchgate.net
Improving Stability: Halogenated PAHs can exhibit enhanced stability against oxidation compared to their non-halogenated counterparts.
The table below illustrates typical performance metrics for OFETs based on related polycyclic aromatic compounds, providing a benchmark for the potential of tetraphene-7,12-dione derivatives.
| Compound Class | Mobility (cm²/Vs) | On/Off Ratio | Ref. |
| Tetracene Derivatives | 0.1 - 1.5 | > 10⁶ | researchgate.net |
| Pentacene Derivatives | > 1.0 | > 10⁷ | researchgate.net |
| Functionalized Anthracene (B1667546) | 0.01 - 0.5 | > 10⁵ | researchwithrutgers.comnih.gov |
This table presents representative data for related compound classes to illustrate the potential performance, not specific data for this compound.
Design of Doped Nanographenes for Tunable Electronic Structures
Nanographenes, which are essentially large polycyclic aromatic hydrocarbons, have tunable electronic properties that depend on their size, shape, and edge structure. Chemical modification through "doping"—the substitution of carbon atoms with heteroatoms or the introduction of functional groups—is a powerful tool for tailoring these properties.
The concept of "doping" in this context refers to the chemical functionalization that alters the electronic landscape of the parent PAH. The this compound can be considered a "doped" nanographene in this sense:
Electronic Doping: The electron-withdrawing quinone and chlorophenyl moieties introduce a significant perturbation to the electronic structure of the tetraphene core, lowering the HOMO and LUMO energy levels. This is analogous to p-type doping in traditional semiconductors.
Structural Modification: The substituent adds a three-dimensional aspect to the planar core, which can influence its self-assembly and interaction with other molecules.
This approach allows for the fine-tuning of the band gap and charge transport properties, making these materials promising for a range of electronic applications.
Supramolecular Assemblies and Architectures
The ability of molecules to self-assemble into well-defined, functional superstructures is a cornerstone of supramolecular chemistry. Polycyclic aromatic diones, such as this compound, possess several features that make them excellent candidates for building blocks in supramolecular architectures.
Self-Assembly of Polycyclic Aromatic Diones
The self-assembly of PAHs is primarily driven by a combination of non-covalent interactions, including:
π-π Stacking: The large, planar aromatic surface of the tetraphene-7,12-dione core strongly favors face-to-face stacking to maximize van der Waals interactions.
Hydrogen Bonding: While the parent molecule lacks classical hydrogen bond donors, the oxygen atoms of the quinone can act as hydrogen bond acceptors, interacting with suitable donor molecules or even C-H---O interactions.
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base, which can be a powerful tool for directing crystal engineering and the formation of specific supramolecular structures. researchgate.net
These interactions can lead to the formation of various nano- and microstructures, such as nanofibers, nanoribbons, and single crystals with desirable electronic or optical properties.
Host-Guest Chemistry with Quinone Derivatives
The electron-deficient cavity of the tetraphene-7,12-dione core makes it a potential host for electron-rich guest molecules. This host-guest interaction is typically driven by charge-transfer interactions, where the electron-rich guest donates electron density to the electron-poor host.
The 5-(4-Chlorophenyl) substituent could play a dual role in host-guest chemistry:
Steric Influence: It can create a more defined binding pocket, potentially leading to size- and shape-selective binding of guest molecules.
Electronic Modulation: It can fine-tune the electron-accepting ability of the host, thereby modulating the strength of the host-guest interaction.
The table below summarizes the types of interactions that can be involved in the supramolecular chemistry of functionalized polycyclic aromatic quinones.
| Interaction Type | Description | Potential Role of this compound |
| π-π Stacking | Attraction between aromatic rings. | Primary driving force for self-assembly. |
| C-H---O Interactions | Weak hydrogen bonds involving the quinone oxygens. | Directional control in self-assembly. |
| Halogen Bonding | Interaction involving the chlorine atom. | Anisotropic control of crystal packing. researchgate.net |
| Charge-Transfer | Interaction between electron-rich guests and the electron-poor core. | Basis for host-guest complex formation. |
Catalytic Applications (if relevant to the quinone moiety)
The quinone moiety within the this compound structure suggests a potential for catalytic activity, particularly in oxidation-reduction (redox) reactions. Quinones can act as electron acceptors and have been explored as catalysts or mediators in various chemical transformations. The electronic nature of the substituent on the aromatic core can significantly impact the redox potential of the quinone unit. The electron-withdrawing nature of the chlorine atom on the phenyl ring might modulate the catalytic properties of the tetraphene-7,12-dione core. Nevertheless, no studies have been found that investigate or confirm any catalytic applications for this specific compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(4-Chlorophenyl)tetraphene-7,12-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Begin with a Suzuki-Miyaura coupling to introduce the 4-chlorophenyl group to the tetraphene backbone. Optimize reaction parameters (e.g., catalyst loading, solvent polarity, temperature) using design-of-experiments (DoE) approaches. Monitor intermediates via TLC and HPLC, and characterize final products with -/-NMR and high-resolution mass spectrometry (HRMS). Adjust stoichiometry based on steric hindrance from the chlorophenyl substituent .
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and torsional conformations. Compare experimental data (e.g., mean C–C bond length = 0.004 Å, -factor = 0.035) with computational models (DFT or molecular mechanics). Discrepancies >0.02 Å may indicate π-π stacking or halogen bonding effects from the chlorophenyl group .
Q. What spectroscopic techniques are most effective for characterizing the electronic properties of this compound?
- Methodological Answer : Use UV-Vis spectroscopy to study π→π* transitions in the tetraphene core, noting shifts caused by the electron-withdrawing Cl substituent. Pair with cyclic voltammetry (CV) to measure redox potentials and HOMO/LUMO energies. IR spectroscopy can identify carbonyl stretching frequencies (7,12-dione groups) and confirm hydrogen-bonding interactions .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the stability of this compound in solution?
- Methodological Answer : Conduct accelerated stability studies in aprotic (e.g., DMSO, THF) vs. protic (e.g., MeOH) solvents at 25–60°C. Monitor degradation via HPLC-MS and quantify decomposition products (e.g., quinone derivatives). Use Arrhenius plots to predict shelf-life. Polar solvents may stabilize the dione via hydrogen bonding but accelerate hydrolysis at elevated temperatures .
Q. What computational methods can predict the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Apply density functional theory (DFT) to model transition states for Pd-catalyzed couplings. Calculate activation energies for possible pathways (e.g., oxidative addition vs. transmetalation). Validate predictions with kinetic isotope effect (KIE) studies. The chlorophenyl group’s meta-directing effects may require tailored ligand systems (e.g., bulky phosphines) to avoid steric clashes .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Perform systematic solubility measurements in binary solvent systems (e.g., DCM/hexane) using gravimetric analysis. Account for polymorphism by characterizing solid phases via PXRD and DSC. Discrepancies often arise from undetected amorphous content or kinetic vs. thermodynamic solubility differences. Publish full experimental conditions (e.g., equilibration time, filtration methods) to ensure reproducibility .
Q. What strategies mitigate aggregation-induced quenching (ACQ) in fluorescence studies of this compound?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl groups) to the tetraphene framework to reduce π-π stacking. Test in low-concentration solutions (<1 µM) or use surfactants (e.g., CTAB) to disperse aggregates. Compare fluorescence quantum yields in monomeric vs. aggregated states using time-resolved spectroscopy .
Data Contradiction Analysis Framework
Key Methodological Recommendations
- Experimental Design : Prioritize factorial designs over one-variable-at-a-time (OVAT) to identify synergistic effects .
- Safety Protocols : Adhere to ISO 15190 standards for handling chlorinated aromatics, including fume hood use and waste disposal .
- Data Reporting : Include raw crystallographic data (CIF files) and computational input parameters for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
